Acetyl sulfide (CH3COSCOCH3) is a sulfur-containing compound characterized by its pungent, unpleasant odor. [] It belongs to the class of organic sulfides, specifically a thioester sulfide. [] While its role in biological systems is not extensively studied, it has been identified as a volatile compound generated during the thermal degradation of thiamin (vitamin B1). []
Thioacetolysis: Acetyl sulfide acts as a thioacetylating agent in the thioacetolysis of 1,6-anhydro-β-D-glucopyranose derivatives. This reaction, catalyzed by acids, leads to the opening of the 1,6-anhydro ring and the formation of 1-S-acetyl-1-thio-D-glucopyranose derivatives. [] Notably, the reaction with per-O-acetylated 1,6-anhydro-β-D-glucopyranose preferentially yields the β-anomer, contrasting with the typical α-anomer dominance in standard acetolysis. []
Reaction with acridine N-oxide: While not detailed in the provided abstracts, a paper titled "Rearrangement of aromatic N-oxides. IV. Reaction of acridine N-oxide with acetyl sulfide" [] suggests that acetyl sulfide participates in reactions with aromatic N-oxides, potentially leading to rearrangement reactions.
Physical state and odor: Acetyl sulfide presents as a yellow oil with a pungent, unpleasant, and lachrymatory (tear-inducing) odor. []
Electric dipole moment and conformation: A dedicated study investigated the electric dipole moment and conformation of acetyl sulfide. [] While the abstract doesn't disclose specific findings, this indicates that researchers have characterized its molecular geometry and polarity.
Flavor analysis: The identification of acetyl sulfide as a degradation product of thiamin during microwave heating is relevant to food chemistry and flavor analysis. Specifically, its presence contributes to the overall aroma profile of thermally processed foods containing thiamin. []
Carbohydrate chemistry: The use of acetyl sulfide in thioacetolysis reactions with sugar derivatives highlights its application in synthetic carbohydrate chemistry. [] This reaction pathway allows for the selective modification of sugar molecules, potentially leading to novel carbohydrate derivatives with unique properties.
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